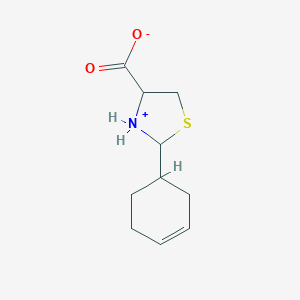
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid is a compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazolidine ring fused with a cyclohexene moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of cyclohex-3-en-1-ylamine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis process .
化学反応の分析
Types of Reactions
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives .
科学的研究の応用
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the cyclohexene moiety.
Cyclohex-3-en-1-ylamine: A precursor used in the synthesis of the compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid is unique due to its combined cyclohexene and thiazolidine structures, which confer distinct chemical and biological properties.
生物活性
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a thiazolidine ring fused with a cyclohexene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazolidine ring, which is known for its role in various biological processes.
Antioxidant Properties
Research indicates that thiazolidine derivatives, including this compound, exhibit significant antioxidant activity. A study demonstrated that related compounds reduce intracellular reactive oxygen species (ROS) levels in Entamoeba histolytica cultures, suggesting a protective role against oxidative stress . This antioxidant capability may be linked to the thiazolidine ring's ability to stabilize free radicals.
Anticancer Potential
The anticancer activity of thiazolidines has been explored in various studies. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival . The presence of the thiazolidine moiety is crucial for this activity, as it influences the compound's interaction with cellular targets.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may scavenge free radicals or enhance the expression of endogenous antioxidant enzymes.
- Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
- Cell Signaling Modulation : Thiazolidines can influence various signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.
特性
IUPAC Name |
2-cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-2,7-9,11H,3-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGWTQUZHJROE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2NC(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














